Isopropyl Phenyl Phosphate-13C3
Description
Isopropyl Phenyl Phosphate-13C3 is a carbon-13 isotopically labeled organophosphate compound characterized by an isopropyl group (i-Pr), a phenyl group (Ph), and a phosphate moiety. The 13C labeling specifically occurs in the isopropyl group, making this compound valuable for tracer studies in metabolic, environmental, and pharmacological research. Its structure (Fig. 2 in ) shares similarities with other phenyl phosphate esters but is distinguished by isotopic enrichment, which alters its molecular weight and spectral properties. The compound is primarily utilized in advanced analytical applications such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) to track metabolic pathways or degradation mechanisms due to its isotopic signature .
Properties
Molecular Formula |
C₆¹³C₃H₁₃O₄P |
|---|---|
Molecular Weight |
219.15 |
Synonyms |
Mono(1-methylethyl) Phosphoric Acid Monophenyl Ester-13C3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Differences
- Phenylephrine Hydrochloride (PE): A non-isotopic phenyl compound with a hydroxylphenyl and methylaminoethanol backbone, widely used as a decongestant (). Unlike Isopropyl Phenyl Phosphate-13C3, PE lacks a phosphate group and isotopic labeling, making it suitable for spectrophotometric analysis (e.g., coupling with diazotized 2-aminobenzothiazole at 510 nm) rather than MS-based techniques .
- Non-isotopic Phenyl Phosphate Esters: These compounds, such as triphenyl phosphate, share the phenyl-phosphate backbone but lack isotopic labeling. Their analysis typically relies on chromatography (HPLC) or spectrophotometry, whereas isotopic variants like this compound require MS for precise detection of 13C enrichment .
Analytical Methodologies
- Spectrophotometry vs. MS: PE’s analysis via spectrophotometry (ε = 6.62 × 10³ L·mol⁻¹·cm⁻¹ at 510 nm) is unsuitable for this compound due to the latter’s lack of chromophores and reliance on isotopic differentiation . MS offers superior sensitivity for 13C-labeled compounds but requires specialized instrumentation .
Stability and Reactivity
- This compound: The phosphate ester linkage confers hydrolytic stability under neutral conditions but may degrade in strongly acidic/basic environments.
- PE: Exhibits high stability in alkaline media (48-hour azo dye stability) but is sensitive to oxidative coupling reagents like 2-aminobenzothiazole (). Its lack of a phosphate group reduces hydrolytic resistance compared to phosphate esters .
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